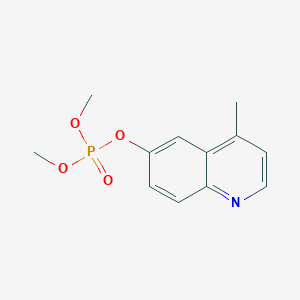

Dimethyl 4-methylquinolin-6-yl phosphate

Description

Properties

CAS No. |

61391-53-5 |

|---|---|

Molecular Formula |

C12H14NO4P |

Molecular Weight |

267.22 g/mol |

IUPAC Name |

dimethyl (4-methylquinolin-6-yl) phosphate |

InChI |

InChI=1S/C12H14NO4P/c1-9-6-7-13-12-5-4-10(8-11(9)12)17-18(14,15-2)16-3/h4-8H,1-3H3 |

InChI Key |

IPUICAIEUYUPAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1)OP(=O)(OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

a. Dibenzyl 3-(4-((Bis(benzoxy)phosphoryl)oxy)-6,7-methylenedioxyquinolin-4-yl)-5-methoxyphenyl phosphate

- Substituents: Quinoline ring: 6,7-methylenedioxy (oxygen-containing bridge) and 4-position linked to a diphosphate group. Phosphate groups: Bis(benzoxy) esters.

- Benzyl ester groups reduce solubility compared to dimethyl esters but slow dephosphorylation in methanol, increasing stability .

b. Tetramethylammonium Dimethyl (Phenylsulfonylamido)phosphate

- Substituents :

- Phosphate group: Modified with a phenylsulfonylamido moiety.

- Counterion: Tetramethylammonium (ionic salt form).

- Key Differences: The sulfonylamido group introduces strong ionic interactions, enhancing crystalline stability and solubility in polar solvents. No dephosphorylation is reported, unlike the labile dimethyl phosphate in the target compound .

c. N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine

- Substituents: Quinoline rings: 6,7-dimethoxy groups (electron-donating) instead of methyl or phosphate.

- Lacks a phosphate group, limiting its use in phosphorylation-dependent mechanisms .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Dimethyl 4-methylquinolin-6-yl phosphate, and how can experimental design improve yield?

- Methodological Answer : Synthesis typically involves phosphorylation of 4-methylquinolin-6-ol using dimethyl phosphoryl chloride under controlled conditions. To optimize yield, employ a factorial design of experiments (DOE) to test variables like reaction temperature, stoichiometric ratios, and solvent polarity. Statistical methods (e.g., ANOVA) can identify significant factors and interactions, minimizing trial-and-error approaches .

- Data Example : A 2³ factorial design testing temperature (60°C vs. 80°C), molar ratio (1:1 vs. 1:1.5), and solvent (DMF vs. THF) could reduce the number of experiments from 8 to 4 using fractional factorial methods .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow hierarchy of controls :

Engineering controls : Use fume hoods for reactions releasing volatile intermediates.

PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

Waste management : Segregate chemical waste and use licensed disposal services to avoid environmental contamination .

- Regulatory Compliance : Adhere to institutional Chemical Hygiene Plans (e.g., EPA DSSTox guidelines for toxicity assessment) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm substituent positions (e.g., methyl and phosphate groups) and FT-IR to identify P=O stretching (~1250 cm⁻¹). Compare experimental data with PubChem reference spectra (CID: DTXSID20279599) for validation .

- Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions of the quinoline core .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental synthesis to predict reaction pathways?

- Methodological Answer :

Quantum chemical calculations : Use DFT (e.g., Gaussian) to model transition states and energy barriers for phosphorylation steps .

Reaction path screening : Apply ICReDD’s workflow to prioritize viable pathways using ab initio calculations and machine learning .

Validation : Cross-check computed activation energies (±5 kcal/mol) with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in mechanistic data for this compound reactions?

- Methodological Answer :

Comparative analysis : Replicate conflicting studies under identical conditions (e.g., solvent purity, catalyst batch) to isolate variables .

Isotopic labeling : Use ¹⁸O-labeled phosphate groups to trace nucleophilic substitution pathways via mass spectrometry .

Theoretical frameworks : Apply Marcus theory to evaluate electron-transfer steps if radical intermediates are suspected .

Q. How can reaction engineering principles optimize large-scale synthesis while maintaining reproducibility?

- Methodological Answer :

Scale-up criteria : Match mixing efficiency (Reynolds number) and heat transfer (Nusselt number) between lab and pilot-scale reactors .

Process control : Implement PAT (Process Analytical Technology) tools like in-line FT-IR to monitor reaction progress dynamically .

Risk assessment : Use FMEA (Failure Mode and Effects Analysis) to preempt deviations in pH, temperature, or reagent purity .

Data Integration and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.